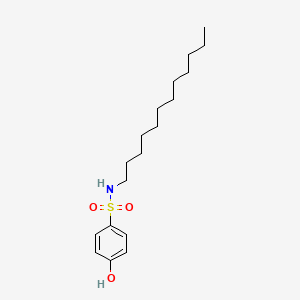

N-Dodecyl-4-hydroxybenzene-1-sulfonamide

Description

N-Dodecyl-4-hydroxybenzene-1-sulfonamide is a sulfonamide derivative featuring a dodecyl (C₁₂H₂₅) chain attached to the nitrogen of the sulfonamide group and a hydroxyl (-OH) substituent at the para position of the benzene ring. This amphiphilic structure grants the compound unique interfacial properties, making it relevant in surfactant applications, pharmaceutical formulations, and materials science.

Properties

CAS No. |

142173-03-3 |

|---|---|

Molecular Formula |

C18H31NO3S |

Molecular Weight |

341.5 g/mol |

IUPAC Name |

N-dodecyl-4-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C18H31NO3S/c1-2-3-4-5-6-7-8-9-10-11-16-19-23(21,22)18-14-12-17(20)13-15-18/h12-15,19-20H,2-11,16H2,1H3 |

InChI Key |

IQUCZDYKAMJIDL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-4-hydroxybenzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with dodecylamine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-4-hydroxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of brominated or nitrated aromatic compounds.

Scientific Research Applications

N-Dodecyl-4-hydroxybenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.

Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.

Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of N-Dodecyl-4-hydroxybenzene-1-sulfonamide is primarily based on its ability to interact with lipid membranes. The dodecyl chain inserts into the lipid bilayer, disrupting the membrane structure and increasing permeability. This property is particularly useful in enhancing the delivery of drugs across cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Dodecyl-4-hydroxybenzene-1-sulfonamide with structurally related compounds, emphasizing molecular features, properties, and applications:

Structural and Functional Differences

Backbone Modifications: The hydroxyl group in this compound enhances hydrogen-bonding capacity compared to the dodecyloxy and dihydroxyphenyl groups in ’s compound, which increase polarity and UV activity . The salt form of Isopropanolamine Dodecylbenzenesulfonate exhibits ionic character, enabling superior water solubility, whereas the amide-linked dodecanoyl groups in ’s compound promote lipid membrane interaction .

Thermal and Solubility Behavior :

- Dodecyl chains generally improve thermal stability (e.g., glass transition temperatures >100°C in analogous polymers ).

- Hydroxyl and sulfonate groups enhance aqueous solubility, whereas amide linkages favor organic solvents .

Spectroscopic Characterization

Key techniques for analyzing these compounds include:

- NMR Spectroscopy : Used to confirm regiochemistry and purity (e.g., coupling constants and δ values for aromatic protons ).

- FT-IR : Identifies functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹, -OH/N-H bands at ~3300 cm⁻¹ ).

- HPLC : Critical for purity assessment (e.g., retention time ~11 min under reversed-phase conditions ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.